molecular formula C24H20Cl2O6 B15165716 Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate CAS No. 620927-09-5

Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate

Cat. No.: B15165716
CAS No.: 620927-09-5
M. Wt: 475.3 g/mol
InChI Key: ZWPIQBZAPIEMFH-UHFFFAOYSA-N
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Description

Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate is a chemical compound with the molecular formula C24H20Cl2O6 It is known for its unique structure, which includes two phenyl rings substituted with 3-chloro-3-oxoprop-1-en-1-yl groups, connected by a hexanedioate linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate typically involves the reaction of 4-(3-chloro-3-oxoprop-1-en-1-yl)phenol with hexanedioyl dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The chloro groups in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for hydroxyl substitution, ammonia in ethanol for amino substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] butanedioate: Similar structure but with a shorter linker.

    Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] octanedioate: Similar structure but with a longer linker.

    Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] malonate: Similar structure but with a different central moiety.

Uniqueness

Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate is unique due to its specific linker length and the presence of chloro and oxo groups, which confer distinct chemical and biological properties

Properties

CAS No.

620927-09-5

Molecular Formula

C24H20Cl2O6

Molecular Weight

475.3 g/mol

IUPAC Name

bis[4-(3-chloro-3-oxoprop-1-enyl)phenyl] hexanedioate

InChI

InChI=1S/C24H20Cl2O6/c25-21(27)15-9-17-5-11-19(12-6-17)31-23(29)3-1-2-4-24(30)32-20-13-7-18(8-14-20)10-16-22(26)28/h5-16H,1-4H2

InChI Key

ZWPIQBZAPIEMFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)C=CC(=O)Cl

Origin of Product

United States

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